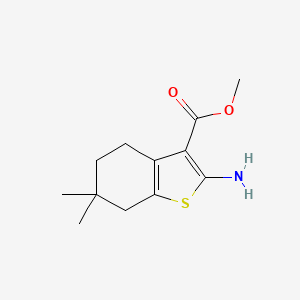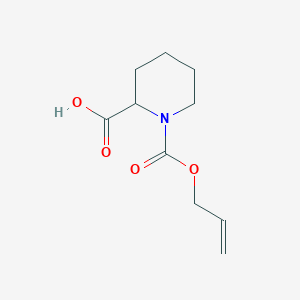![molecular formula C9H8N2O3S B13497146 Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13497146.png)
Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the thiazole and pyridine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-hydroxy-7-methyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates .
Industrial Production Methods
the principles of green chemistry, such as atom economy and environmental safety, are often applied in the synthesis of similar heterocyclic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine in ethanol . Reaction conditions often involve moderate temperatures and the use of solvents like ethanol or isopropyl alcohol .
Major Products
The major products formed from these reactions include various thiazole and pyridine derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of new anticancer agents and other pharmaceuticals.
Material Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.
Biological Studies: It is used to study the interactions of thiazole and pyridine derivatives with various biological targets.
Mécanisme D'action
The mechanism of action of ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These interactions can inhibit or activate various biological pathways, leading to the compound’s observed effects. For example, thiazole derivatives can act as enzyme inhibitors or receptor ligands, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
- Ethyl 2-hydroxy-2-methyl-2H-chromene-3-carboxylate
Uniqueness
Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate is unique due to its specific structural arrangement, which combines the thiazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H8N2O3S |
|---|---|
Poids moléculaire |
224.24 g/mol |
Nom IUPAC |
ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H8N2O3S/c1-2-14-9(13)7-8(12)6-5(3-10-7)15-4-11-6/h3-4,12H,2H2,1H3 |
Clé InChI |
WVCKQHMZXRRFQK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=C2C(=C1O)N=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497092.png)



![9,9-Dimethyl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B13497151.png)

![rac-(2R,5R)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,4-dioxane-2-carboxylic acid](/img/structure/B13497159.png)


